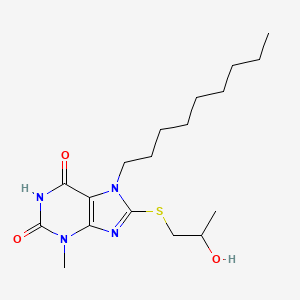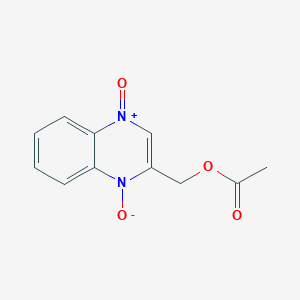
(1,4-Dioxido-2-quinoxalinyl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4-Dioxido-2-quinoxalinyl)methyl acetate: is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.213 g/mol .
準備方法
The synthesis of (1,4-Dioxido-2-quinoxalinyl)methyl acetate typically involves the reaction of quinoxaline derivatives with acetic anhydride under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and advanced purification techniques to ensure consistent quality and efficiency .
化学反応の分析
(1,4-Dioxido-2-quinoxalinyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent quinoxaline structure.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
(1,4-Dioxido-2-quinoxalinyl)methyl acetate has several scientific research applications:
作用機序
The mechanism of action of (1,4-Dioxido-2-quinoxalinyl)methyl acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes . In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
類似化合物との比較
Similar compounds to (1,4-Dioxido-2-quinoxalinyl)methyl acetate include:
- (3-Methyl-1,4-dioxido-2-quinoxalinyl)methyl acetate
- (3-acetyl-1,4-dioxido-2-quinoxalinyl)methyl acetate
These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific acetate group, which can influence its reactivity and applications .
特性
CAS番号 |
17626-55-0 |
|---|---|
分子式 |
C11H10N2O4 |
分子量 |
234.21 g/mol |
IUPAC名 |
(1-oxido-4-oxoquinoxalin-4-ium-2-yl)methyl acetate |
InChI |
InChI=1S/C11H10N2O4/c1-8(14)17-7-9-6-12(15)10-4-2-3-5-11(10)13(9)16/h2-6H,7H2,1H3 |
InChIキー |
JFWNSWXPQJSUEO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=C[N+](=O)C2=CC=CC=C2N1[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Tert-butylphenyl)-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11999748.png)
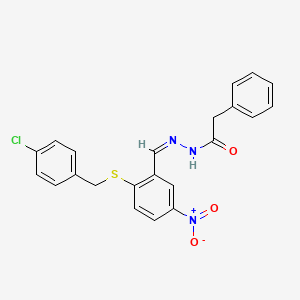

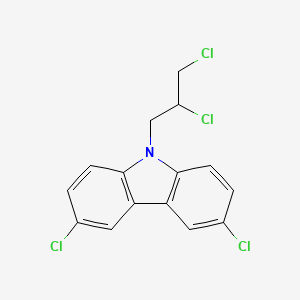
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999766.png)
![7,18-bis(4-methylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B11999770.png)
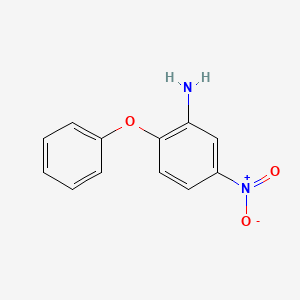
![N'-[(E,2Z)-2-Bromo-3-phenyl-2-propenylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11999780.png)
![Tricyclo[2.2.1.02,6]heptane-3,5-diol](/img/structure/B11999783.png)
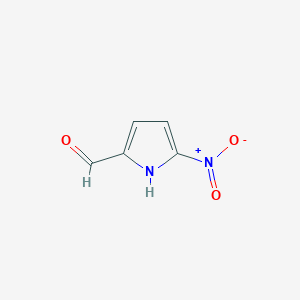
![2-Butyl-2-({[4-(dimethylamino)-2-(4-methoxybenzyl)phenyl]sulfonyl}methyl)hexanal](/img/structure/B11999792.png)
![3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11999799.png)
![Tricyclo[2.2.1.02,6]heptane-3,5-diol](/img/structure/B11999806.png)
